molecular formula C7H7BrClNO B11753930 2-Bromo-5-chloro-4-ethoxypyridine

2-Bromo-5-chloro-4-ethoxypyridine

Cat. No.: B11753930
M. Wt: 236.49 g/mol
InChI Key: MTLUXNAEBYADHU-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-ethoxypyridine is an organic compound with the molecular formula C7H7BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-ethoxypyridine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with 2-amino-4-chloropyridine, which undergoes bromination to form the desired product. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-ethoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-chloro-4-ethoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-ethoxypyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism can vary based on the structure of the final bioactive compound derived from it .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-5-ethoxypyridine
  • 2-Bromo-5-chloro-4-methoxypyridine
  • 2-Bromo-5-chloro-4-fluoropyridine

Uniqueness

2-Bromo-5-chloro-4-ethoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This uniqueness makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

2-bromo-5-chloro-4-ethoxypyridine

InChI

InChI=1S/C7H7BrClNO/c1-2-11-6-3-7(8)10-4-5(6)9/h3-4H,2H2,1H3

InChI Key

MTLUXNAEBYADHU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC=C1Cl)Br

Origin of Product

United States

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